epsilon-N-Citraconylaminocaproate

Overview

Description

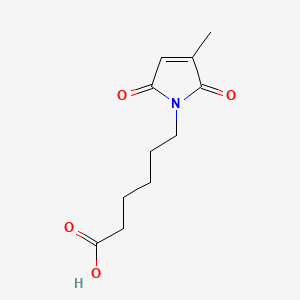

epsilon-N-Citraconylaminocaproate is a chemically modified compound derived from the conjugation of a citraconyl group (a derivative of citraconic acid) with aminocaproic acid. It is structurally characterized by a hexanoic acid backbone substituted with a 3-methyl-2,5-dioxopyrrol-1-yl group, giving it unique reactivity and functional properties. The compound is referenced under multiple synonyms, including 2-methylmaleimidocaproic acid, 6-(3-methyl-2,5-dioxopyrrol-1-yl)hexanoic acid, and identifiers such as AC1L4S7A and SCHEMBL6941602 .

The compound’s maleimide-like structure may facilitate thiol-reactive conjugation, making it valuable for protein modification or polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-N-Citraconylaminocaproate typically involves the reaction of citraconic anhydride with epsilon-aminocaproic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: Citraconic anhydride and epsilon-aminocaproic acid.

Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran is used.

Catalyst: A catalyst like triethylamine may be employed to facilitate the reaction.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Epsilon-N-Citraconylaminocaproate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the citraconyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Epsilon-N-Citraconylaminocaproate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

Industry: Utilized in the development of materials with specific optical and electronic properties, such as in the creation of metasurfaces and graphene plasmonics.

Mechanism of Action

The mechanism of action of epsilon-N-Citraconylaminocaproate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Comparison with Amidines (Regulated Compounds)

The Export Administration Regulations list several amidine derivatives (C.A.S. #2909–14–0 to #56776–14–8) under controlled categories .

Table 1: Key Structural and Regulatory Differences

Key Observations :

- Functional Groups: Amidines (e.g., N,N-Dimethylacetamidine) feature a protonated amidine group (-C(NH2)NH-), whereas this compound contains a maleimide ring and carboxylate, enabling distinct reactivity (e.g., thiol conjugation vs. nucleophilic substitution) .

Comparison with Synonyms and Analogous Derivatives

The compound’s synonyms imply structural variants or naming conventions. For example:

- 2-methylmaleimidocaproic acid : Emphasizes the maleimide moiety and methyl substitution, critical for Michael addition reactions with thiols .

- 6-(3-Methyl-2,5-dioxopyrrol-1-yl)hexanoic acid: Highlights the pyrrolidone ring’s position on the hexanoic acid chain, which may influence solubility or stability .

Table 2: Synonym-Based Structural Nuances

| Synonym | Key Structural Feature | Potential Application |

|---|---|---|

| 2-methylmaleimidocaproic acid | Maleimide ring with methyl group | Protein labeling, polymer synthesis |

| AGN-PC-0JNLGS | Proprietary research identifier | Drug discovery (hypothetical) |

| AC1Q6CK1 | Commercial catalog code | Biochemical reagents |

Research Findings :

- Unlike export-controlled amidines, this compound’s commercial availability (e.g., CTK4J6698 , AKOS009376543 ) implies broader academic or industrial accessibility .

Critical Analysis and Research Implications

- Regulatory Divergence: While amidines face export restrictions due to security concerns, this compound’s synonyms and supplier listings suggest non-sensitive applications, such as bioconjugation or material science .

- Functional Versatility : The compound’s dual functional groups (maleimide and carboxylate) distinguish it from simpler amidines, enabling applications in crosslinking, drug delivery, or surface modification.

Biological Activity

Epsilon-N-Citraconylaminocaproate (also known as epsilon-N-citraconyl-6-aminocaproic acid) is a compound that has garnered interest in various fields due to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structural components, which include a citraconyl group attached to an aminocaproic acid backbone. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 185.20 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, which could be beneficial in treating conditions where enzyme activity is detrimental.

- Cell Signaling Modulation : this compound may influence intracellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Research Findings : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

Therapeutic Applications

This compound holds promise for several therapeutic applications:

- Infection Control : Its antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.

- Chronic Inflammatory Diseases : Given its anti-inflammatory effects, it may be useful in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Research : Preliminary studies suggest that the compound may inhibit tumor growth through its effects on cell signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |

|---|---|---|---|

| Epsilon-Aminocaproic Acid | Moderate | Low | Commonly used in surgery |

| Citraconic Acid | Low | Moderate | Used as a precursor in synthesis |

| This compound | High | High | Unique dual activity |

Properties

IUPAC Name |

6-(3-methyl-2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-7-9(13)12(11(8)16)6-4-2-3-5-10(14)15/h7H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUUOOAJTRWHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200936 | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-20-1 | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052898201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-N-Citraconylaminocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.